2,6-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c1-25-9-11-26(12-10-25)18(14-5-7-15(21)8-6-14)13-24-20(27)19-16(22)3-2-4-17(19)23/h2-8,18H,9-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBBLPBGIZUDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Intermediate: The initial step may involve the reaction of 2,6-difluorobenzoyl chloride with an appropriate amine to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 4-fluorophenyl and 4-methylpiperazine under specific conditions, such as the presence of a base and a solvent like dichloromethane.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analog: N-(2-(4-(Dimethylamino)phenyl)-2-(4-Methylpiperazin-1-yl)ethyl)-2,6-dimethoxybenzamide
- Molecular Formula : C₂₅H₃₅N₅O₃
- Molecular Weight : 426.6 g/mol
- Key Differences: Substituents: The benzamide core has 2,6-dimethoxy groups instead of 2,6-difluoro. Side Chain: A 4-(dimethylamino)phenyl group replaces the 4-fluorophenyl.
- Dimethylamino groups may alter hydrogen-bonding interactions with targets compared to fluorophenyl’s hydrophobic effects.
Structural Analog: N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide
- Molecular Formula : C₃₀H₂₉N₇O₄
- Key Features :
- Functional Impact :
Structural Analog: 3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)ethyl]benzamide (THHEB)
- Molecular Formula: C₁₅H₁₅NO₅
- Key Features :
- Functional Impact :
- Demonstrates potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging), driven by hydroxyl groups.
- Lacks fluorine and methylpiperazine, limiting lipophilicity and CNS penetration compared to the target compound.
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Substituents | Side Chain Features | Potential Applications |
|---|---|---|---|---|---|
| 2,6-Difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | C₂₁H₂₃F₃N₃O | 389.43 | 2,6-difluoro | 4-fluorophenyl, 4-methylpiperazine | Neurological/Oncological |
| N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-dimethoxybenzamide | C₂₅H₃₅N₅O₃ | 426.6 | 2,6-dimethoxy | 4-dimethylaminophenyl | Receptor modulation |
| N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide | C₃₀H₂₉N₇O₄ | 563.6 | 4-tetrazol-1-yl | Hydroxy-methoxyphenyl, dimethylphenyl | Antioxidant/Inflammatory |
| 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) | C₁₅H₁₅NO₅ | 289.29 | 3,4,5-trihydroxy | 4-hydroxyphenethyl | Antioxidant |
Research Findings and Functional Insights
Fluorine vs. Methoxy/Hydroxy Substituents
Biological Activity
2,6-Difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in the realm of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C17H18F2N2
- Molecular Weight : 288.33 g/mol
The structure features a benzamide core with difluorinated and piperazine substituents, which are crucial for its biological activity.
Research indicates that the compound interacts with various biological targets, primarily through:
- Inhibition of Kinase Activity : Studies have shown that similar benzamide derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds with structural similarities have demonstrated moderate to high potency against RET kinase, a target in certain cancers .
- Modulation of Neurotransmitter Receptors : The piperazine moiety suggests potential interactions with neurotransmitter systems, possibly influencing dopaminergic or serotonergic pathways.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds.
| Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| RET Kinase Inhibition | 0.12 - 2.78 | RET Kinase | |
| Antiproliferative Activity | 0.65 - 15.63 | MCF-7 Cell Line | |
| Tyrosinase Inhibition | 0.18 | Agaricus bisporus Tyrosinase |
Case Studies
- Cancer Research : In a study evaluating various benzamide derivatives, compounds structurally similar to this compound exhibited significant inhibition of cell proliferation in MCF-7 breast cancer cells. The observed IC50 values ranged from 0.65 to 15.63 µM, indicating promising anticancer activity .
- Neuropharmacology : Another investigation into derivatives containing the piperazine fragment revealed their potential as neuroprotective agents through modulation of neurotransmitter systems. Compounds showed competitive inhibition against tyrosinase, suggesting possible applications in treating neurological disorders .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2,6-difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide with high purity?
- Methodology : A multi-step synthesis is recommended:
Intermediate Preparation : Synthesize 4-methylpiperazine via nucleophilic substitution of 1-chloro-2-methylpiperazine with ammonia under reflux (80°C, 12 hrs) .
Coupling Reaction : React 2-(4-fluorophenyl)ethylamine with 2,6-difluorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base (0°C to room temperature, 4 hrs).
Final Step : Introduce the 4-methylpiperazine moiety via reductive amination with sodium cyanoborohydride in methanol (pH 5, 24 hrs) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>98%) .
Q. How can the structural conformation of this compound be validated experimentally?
- Techniques :
- Single-Crystal X-Ray Diffraction : Resolves bond angles and stereochemistry of the piperazine-fluorophenyl-ethylbenzamide core .
- NMR Analysis :
- ¹H NMR : Peaks at δ 2.3–2.5 ppm (piperazine CH2), δ 6.8–7.2 ppm (fluorophenyl protons).
- ¹⁹F NMR : Peaks at -110 to -115 ppm (aromatic F) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .
- Receptor Binding : Radioligand displacement assays for serotonin (5-HT1A/2A) or dopamine receptors due to the piperazine moiety .
- Cellular Models : Neurodegenerative disease models (e.g., α-synuclein aggregation in SH-SY5Y cells) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, piperazine substitution) influence target selectivity?
- SAR Insights :
- Fluorine Substitution : 2,6-Difluorination enhances lipophilicity (logP ~3.2) and blood-brain barrier penetration compared to mono-fluorinated analogs .
- Piperazine Modifications : 4-Methylpiperazine improves metabolic stability (t½ > 6 hrs in liver microsomes) vs. unsubstituted piperazines .
- Data Table :
| Compound Modification | Target Affinity (Ki, nM) | Metabolic Stability (t½, hrs) |
|---|---|---|
| 2,6-Difluoro + 4-MePiperazine | 5-HT1A: 12 ± 2 | 6.3 ± 0.5 |
| 3,4-Difluoro + Piperazine | D2: 45 ± 5 | 2.1 ± 0.3 |
| Monofluoro + 4-CF3-Piperazine | EGFR: 8 ± 1 | 4.8 ± 0.4 |
| Sources: |
Q. How can contradictory data on its activity across neurodegenerative models be resolved?
- Analysis Framework :
Dose-Response Curves : Validate efficacy in α-synuclein aggregation assays (IC50 < 1 µM) vs. off-target effects at higher doses .
Species-Specificity : Compare rodent vs. human-derived neuronal cultures for metabolic differences (e.g., CYP3A4 vs. CYP2D6) .
Pathway Profiling : RNA-seq to identify downstream targets (e.g., autophagy markers LC3-II, p62) .
Q. What computational methods predict its interaction with novel targets (e.g., tau protein)?
- Protocol :
- Molecular Docking : Use AutoDock Vina with tau fibril structures (PDB: 5O3T). Key interactions: Fluorophenyl group with Tyr310 (π-π stacking) .
- MD Simulations : 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
Methodological Best Practices
- Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity, ITC for thermodynamic parameters) .
- Synthesis Reproducibility : Document reaction conditions (e.g., moisture sensitivity of intermediates) and characterize intermediates via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
